Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20520617
InChI: InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-2-6(3-8)4-9-5-8;/h6,9H,2-5H2,1H3;1H
SMILES:
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC20520617

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride -

Specification

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-2-6(3-8)4-9-5-8;/h6,9H,2-5H2,1H3;1H
Standard InChI Key JIZQWSGJNQPEKM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C12CC(C1)CNC2.Cl

Introduction

Structural and Nomenclature Analysis

The core structure of methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride consists of a bicyclo[3.1.1]heptane system, where the nitrogen atom occupies the 3-position of the bridge. The 1-position is substituted with a methyl carboxylate group, while the hydrochloride counterion stabilizes the protonated amine (Figure 1) . The bicyclo[3.1.1]heptane framework imposes significant ring strain, contributing to the compound’s reactivity and conformational rigidity.

Figure 1: Structural representation of methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride. The bicyclic system is highlighted in blue, with the nitrogen atom (3-position) and carboxylate group (1-position) labeled .

Nomenclature follows IUPAC rules, with the bicyclo descriptor reflecting the bridge lengths (3, 1, and 1 carbon atoms). The "aza" prefix denotes nitrogen substitution, while "hydrochloride" specifies the salt form. A related isomer, methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride (CAS 1389264-36-1), differs in the carboxylate group’s position but shares the same molecular formula and weight .

Synthetic Methodologies

Diastereoselective Strecker Reaction

The synthesis begins with methyl 3-oxocyclobutanecarboxylate (6), a commercially available precursor. A modified Strecker reaction with benzylamine and trimethylsilyl cyanide (TMSCN) yields aminonitrile 7 with moderate diastereoselectivity (dr = 2:1) . Chromatographic purification and trituration with isopropanol enhance diastereomeric ratio to 92:8, achieving 64% yield on a 366 g scale .

Cyclobutanone 6+Benzylamine+TMSCNAminonitrile 7(dr=92:8)\text{Cyclobutanone 6} + \text{Benzylamine} + \text{TMSCN} \rightarrow \text{Aminonitrile 7} \quad (\text{dr} = 92:8)

Partial Hydrolysis and Cyclization

Aminonitrile 7 undergoes partial hydrolysis in trifluoroacetic acid (TFA) and sulfuric acid to form amide 1 (98% yield) . Subsequent treatment with potassium tert-butoxide in tetrahydrofuran (THF) induces intramolecular cyclization, yielding bicyclic imide 8·HCl (84% yield) . Catalytic hydrogenolysis of 8·HCl over palladium on carbon (Pd/C) removes benzyl groups, furnishing the final product 2·HCl (91% yield) .

Amide 1t-BuOK/THFBicyclic imide 8\cdotpHClH2/Pd/CMethyl 3-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride (2\cdotpHCl)\text{Amide 1} \xrightarrow{\text{t-BuOK/THF}} \text{Bicyclic imide 8·HCl} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride (2·HCl)}

Scalability and Purification

This route demonstrates scalability:

  • Step 1: 366 g of 7 isolated .

  • Step 2: 262.9 g of 1 produced .

  • Step 3: 85.4 g of 8·HCl obtained .

  • Step 4: 30.1 g of 2·HCl synthesized .

Purification leverages recrystallization and column chromatography, ensuring >97% purity .

Physicochemical Properties

PropertyValueSource
Molecular formulaC8H14ClNO2\text{C}_8\text{H}_{14}\text{ClNO}_2
Molecular weight (g/mol)191.65
Physical formSolid
Purity≥97%
Storage conditionsRefrigerator (2–8°C)

Key spectral data (IR, NMR) remain unpublished, but analogous bicycloheptane derivatives exhibit characteristic carbonyl stretches (~1700 cm1^{-1}) and deshielded bridgehead proton resonances (δ 3.5–4.5 ppm) .

Applications in Drug Discovery

Piperidine Isosterism

The compound’s rigid bicyclic framework mimics piperidine’s geometry, offering improved metabolic stability and binding affinity. This isostere has been incorporated into kinase inhibitors and G protein-coupled receptor (GPCR) modulators .

PROTACs and Thalidomide Analogs

As a cereblon E3 ligase ligand, the bicycloheptane core enables construction of PROTACs for targeted protein degradation. Gram-scale synthesis of thalidomide analogs highlights its utility in oncology .

Building Block Diversity

Monoprotected diamines (e.g., 3 and 4) derived from 2·HCl serve as intermediates for:

  • Peptide backbone modifications

  • Spirocyclic compound libraries

  • Metal-organic frameworks (MOFs)

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and lab coat
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use fume hood

Storage at 2–8°C in airtight containers is recommended . Disposal should comply with local regulations for halogenated organics.

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